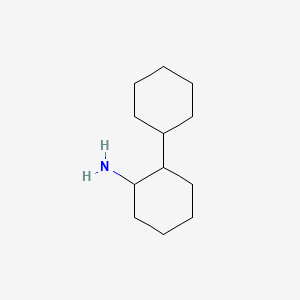

2-Aminobicyclohexyl

Beschreibung

The exact mass of the compound 2-Aminobicyclohexyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Aminobicyclohexyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobicyclohexyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclohexylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCTKVZDAEDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278404 | |

| Record name | 2-Aminobicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-14-3 | |

| Record name | [1,1'-Bicyclohexyl]-2-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the cis-1,2-Diaminocyclohexane Scaffold

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-1,2-Diaminocyclohexane

The cis-1,2-diaminocyclohexane (cis-DACH) framework is a crucial structural motif in modern chemistry. Unlike its more commonly utilized trans counterpart, which serves as a cornerstone for C2-symmetric ligands in asymmetric catalysis, the conformationally flexible cis-isomer presents unique stereochemical properties.[1] Its derivatives are pivotal as chiral ligands, building blocks for pharmaceuticals, and precursors for complex molecular architectures. The primary challenge in its synthesis lies in controlling the relative stereochemistry of the two amino groups, ensuring they are on the same face of the cyclohexane ring. This guide provides an in-depth exploration of the core synthetic strategies, detailing field-proven protocols and the chemical principles that govern their success.

Strategic Overview: Pathways to the cis Stereoisomer

The synthesis of cis-DACH can be broadly categorized into two primary strategies:

-

Stereoretentive Synthesis from a cis-Precursor: This approach begins with a starting material where the desired cis stereochemistry is already established. The subsequent chemical transformations are designed to proceed without affecting the stereocenters. The Hofmann rearrangement of cis-cyclohexane-1,2-dicarboxamide is a classic example of this strategy.

-

Stereoselective Reduction of a Planar Precursor: This strategy involves the hydrogenation of an aromatic ring system, such as o-phenylenediamine. The stereochemical outcome is determined by the catalytic system and reaction conditions, which influence the facial selectivity of hydrogen addition to the planar ring.

This guide will focus on these two robust and scalable methods, providing detailed experimental insights.

Synthetic Strategy 1: Catalytic Hydrogenation of o-Phenylenediamine

The direct hydrogenation of o-phenylenediamine is one of the most industrially viable routes to 1,2-diaminocyclohexane. This method involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst. Ruthenium (Ru) catalysts, particularly when supported on activated carbon (AC) or alumina, have demonstrated high efficacy for this transformation.[2][3]

Causality Behind Experimental Choices

-

Catalyst: Ruthenium is highly effective for hydrogenating aromatic rings under relatively mild conditions compared to other noble metals like palladium or platinum. The support material (e.g., activated carbon) provides a high surface area for the catalyst, maximizing its activity.

-

Solvent: The choice of solvent can influence the reaction rate and, critically, the stereoselectivity. Isopropanol is often used as it is a good solvent for both the starting material and the hydrogen gas.[2]

-

Promoter: The addition of a basic promoter, such as lithium hydroxide (LiOH), has been shown to significantly favor the formation of the cis-isomer. While the precise mechanism is complex, it is believed that the base modifies the catalyst surface or influences the adsorption geometry of the substrate, thereby directing the approach of hydrogen to deliver the cis product preferentially.[2]

Experimental Protocol: Hydrogenation over Ru/AC

Objective: To synthesize 1,2-diaminocyclohexane with a high cis to trans ratio.

Materials:

-

o-Phenylenediamine (o-PDA)

-

10% Ruthenium on Activated Carbon (10% Ru/AC)

-

Isopropanol (Anhydrous)

-

Lithium Hydroxide (LiOH)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls.

Procedure:

-

Reactor Charging: The autoclave is charged with o-phenylenediamine, 10% Ru/AC catalyst (typically 5-10% by weight relative to the substrate), LiOH promoter, and isopropanol.

-

Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

-

Pressurization & Heating: The reactor is pressurized with hydrogen gas to an initial pressure of 8 MPa. The stirring is initiated, and the reactor is heated to 120°C.[2]

-

Reaction Monitoring: The reaction is monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is typically run for a set time (e.g., 4-8 hours) or until hydrogen uptake ceases.

-

Cooldown & Depressurization: The reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

-

Work-up: The reaction mixture is filtered to remove the Ru/AC catalyst. The solvent (isopropanol) is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification & Analysis: The crude product is a mixture of cis and trans isomers. The ratio can be determined by Gas Chromatography (GC) or NMR spectroscopy. Purification can be achieved by fractional distillation or by derivatization followed by crystallization.

Data Summary: Hydrogenation

| Parameter | Condition | Rationale |

| Catalyst | 10% Ru/AC | High activity for aromatic ring hydrogenation. |

| Solvent | Isopropanol | Good solubility for substrate and hydrogen. |

| Temperature | 120°C | Provides sufficient thermal energy for the reaction without promoting side reactions.[2] |

| Pressure | 8 MPa H₂ | Ensures high concentration of dissolved hydrogen to drive the reaction.[2] |

| Promoter | LiOH | Enhances stereoselectivity towards the cis-isomer.[2] |

| Typical Yield | >90% (total diamine) | Efficient conversion of starting material. |

| Stereoselectivity | cis:trans ratio up to ~65:35 | LiOH promoter directs the stereochemical outcome.[2] |

Synthetic Strategy 2: Hofmann Rearrangement of cis-Cyclohexane-1,2-dicarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4][5] This method is exceptionally well-suited for stereoretentive synthesis. By starting with cis-cyclohexane-1,2-dicarboxamide, the cis relationship of the functional groups is maintained throughout the reaction sequence, yielding pure cis-1,2-diaminocyclohexane.

Mechanism and Stereochemical Integrity

The key to this synthesis is the intramolecular 1,2-shift where a carbon group migrates from the carbonyl carbon to the nitrogen atom.[6][7] This rearrangement occurs with retention of configuration at the migrating carbon. Since the migrating group is part of the cyclohexane ring and its stereocenter is not directly involved in bond breaking or formation at the migrating carbon itself, the overall cis geometry of the molecule is preserved.

Experimental Protocol: Hofmann Rearrangement

Objective: To synthesize cis-1,2-diaminocyclohexane with high stereochemical purity.

Materials:

-

cis-Cyclohexane-1,2-dicarboxamide (prepared from the corresponding cis-dicarboxylic acid via the diacyl chloride and ammonia)

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂)

-

Hydrochloric Acid (HCl) for work-up

-

Diethyl Ether or Dichloromethane for extraction

Procedure:

-

Preparation of Hypobromite Solution: In a flask cooled in an ice bath, a solution of sodium hydroxide in water is prepared. Bromine is added slowly and carefully to the cold NaOH solution with stirring to form sodium hypobromite (NaOBr) in situ. The solution should be kept cold.

-

Amide Addition: The cis-cyclohexane-1,2-dicarboxamide is added to the cold hypobromite solution.

-

Rearrangement: The reaction mixture is slowly warmed to room temperature and then heated (typically 50-70°C) to initiate the rearrangement. The reaction progress can be monitored by TLC. The mechanism proceeds through the formation of an N-bromoamide, followed by deprotonation and the key rearrangement step to form an isocyanate intermediate.[4]

-

Hydrolysis: The isocyanate is hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to form the primary amine.[5][6]

-

Work-up & Isolation: After cooling, the reaction mixture is made acidic with concentrated HCl. This step protonates the product diamine, making it water-soluble, while unreacted starting material and neutral byproducts can be removed by extraction with an organic solvent.

-

Product Liberation: The acidic aqueous layer is then made strongly basic with concentrated NaOH to deprotonate the diamine, which often separates as an oil or solid.

-

Extraction & Purification: The free diamine is extracted into an organic solvent (e.g., dichloromethane). The organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude cis-1,2-diaminocyclohexane. Further purification can be achieved by distillation or crystallization.

Visualization of Synthetic Pathways

Conclusion and Future Outlook

The catalytic hydrogenation of o-phenylenediamine and the Hofmann rearrangement of cis-cyclohexane-1,2-dicarboxamide represent two robust, scalable, and reliable methods for the synthesis of cis-1,2-diaminocyclohexane. The choice between them depends on factors such as available starting materials, required stereochemical purity, and equipment availability. The hydrogenation route is often preferred for large-scale industrial production due to its atom economy, though it requires careful control to maximize the cis:trans ratio. The Hofmann rearrangement, while involving more steps, offers a nearly perfectly stereoretentive pathway, guaranteeing a high-purity cis product.

As the field advances, new methods based on enantioselective catalysis, such as NiH-catalyzed hydroamidation and photoredox-catalyzed cycloadditions, are emerging.[8][9] These cutting-edge techniques promise future access not only to racemic cis-diamines but also to specific enantiomers, further expanding the utility of this versatile chemical scaffold in drug development and asymmetric synthesis.

References

-

Wikipedia. Hofmann rearrangement. Available from: [Link]

-

Zhu, S., et al. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC - NIH. Available from: [Link]

-

ResearchGate. Hydrogenation of o-phenylenediamine to 1, 2-diaminocyclohexane over Ru/AC catalyst. Available from: [Link]

- Google Patents. US4933470A - Method of synthesis of vicinal diamines.

-

Nantz, M. H., et al. An enantioselective synthesis of vicinal diamines. The Journal of Organic Chemistry. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Available from: [Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available from: [Link]

-

Chemistry Steps. Hofmann Rearrangement. Available from: [Link]

-

Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Available from: [Link]

-

ResearchGate. Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Available from: [Link]

-

Nicolaou, K. C., et al. Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Available from: [Link]

-

Periasamy, M., et al. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. Available from: [Link]

-

ACS Publications. Chemistry of epoxy compounds. XX. Stereospecific syntheses of cis- and trans-1,2-diaminocyclohexanes and aliphatic vicinal diamines. Available from: [Link]

- Roohi, A. H. An Enantioselective Synthesis of Vicinal Diamines. Google Books.

- Google Patents. US5981801A - Hydrogenation of aromatic diamines.

-

NIH. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available from: [Link]

-

ResearchGate. Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. Available from: [Link]

-

PMC - PubMed Central. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. Available from: [Link]

-

MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available from: [Link]

-

Organic Syntheses Procedure. trans-1,2-CYCLOHEXANEDIOL. Available from: [Link]

-

Scilit. Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Available from: [Link]

Sources

- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 2. researchgate.net [researchgate.net]

- 3. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Conformational Analysis of 2-Aminobicyclohexyl Isomers: An In-depth Technical Guide

Abstract

The conformational landscape of substituted cyclohexyl rings is a cornerstone of stereochemistry, with profound implications in medicinal chemistry and materials science. The 2-aminobicyclohexyl system, possessing both steric bulk and hydrogen bonding capabilities, presents a particularly intricate case for conformational analysis. The relative orientation of the amino and cyclohexyl substituents in the cis and trans isomers dictates the stability of various chair conformations, influencing the molecule's overall shape, reactivity, and biological activity. This guide provides a comprehensive examination of the conformational isomers of 2-aminobicyclohexyl, integrating fundamental principles with theoretical and experimental methodologies. We delve into the energetic penalties of steric interactions, the stabilizing effects of intramolecular hydrogen bonding, and provide detailed protocols for computational modeling and spectroscopic analysis to elucidate the preferred conformations of these important bicyclic amines.

Introduction: The Stereochemical Nuances of 2-Aminobicyclohexyl

The 2-aminobicyclohexyl scaffold is comprised of two fused cyclohexane rings, with an amino group on one ring adjacent to the point of fusion. The stereochemical relationship between the amino group and the second cyclohexyl ring gives rise to cis and trans diastereomers. Each of these diastereomers can exist as a pair of enantiomers, though this guide will focus on the conformational differences between the diastereomers.

The conformational preferences of these isomers are governed by a delicate balance of several factors:

-

Steric Hindrance: The bulky cyclohexyl and amino groups will preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions.[1][2] The energetic cost of placing a substituent in an axial position is quantified by its "A-value".

-

Gauche Interactions: The relative orientation of the substituents on adjacent carbons can lead to gauche strain, further influencing conformational stability.[3][4]

-

Intramolecular Hydrogen Bonding: The potential for the amino group (a hydrogen bond donor) to interact with a hydrogen bond acceptor, in this case, the electron cloud of the adjacent ring or a lone pair on a heteroatom in a derivative, can stabilize certain conformations that might otherwise be sterically disfavored.[5][6][7]

Understanding the interplay of these forces is critical for predicting the three-dimensional structure and, consequently, the function of molecules incorporating this scaffold.

Theoretical Conformational Analysis: A Computational Approach

Computational chemistry provides a powerful toolkit for predicting the relative stabilities of different conformers. Density Functional Theory (DFT) and Molecular Mechanics (MM) are commonly employed methods for this purpose.[8][9]

Rationale for Method Selection

-

Molecular Mechanics (MM): Useful for rapid initial conformational searches to identify a broad range of possible low-energy structures. Force fields like MMFF94 or AMBER are suitable for this initial screening.

-

Density Functional Theory (DFT): Provides a more accurate description of the electronic structure and is therefore better suited for calculating the relative energies of the identified conformers and for investigating subtle effects like hydrogen bonding.[5] A common functional for such studies is B3LYP, paired with a basis set such as 6-31G(d,p).[9]

Step-by-Step Computational Workflow

-

Structure Generation: Build 3D models of the cis and trans isomers of 2-aminobicyclohexyl. For each isomer, generate the two possible chair conformations of the amino-substituted ring.

-

Initial Optimization (MM): Perform a geometry optimization of each conformer using a molecular mechanics force field to obtain a reasonable starting geometry.

-

Conformational Search (MM): Conduct a systematic or stochastic conformational search to explore the potential energy surface and identify all low-energy minima.

-

Re-optimization (DFT): Take the lowest energy conformers identified by MM and perform a full geometry optimization at a higher level of theory (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculation (DFT): Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Energy Analysis: Compare the final electronic energies (with zero-point energy correction) of all stable conformers to determine their relative stabilities.

Caption: Workflow for Computational Conformational Analysis.

Predicted Conformational Preferences

-

trans-2-Aminobicyclohexyl: This isomer can exist in two primary chair conformations: diequatorial (e,e) and diaxial (a,a). The diequatorial conformer is expected to be significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial form.[2]

-

cis-2-Aminobicyclohexyl: This isomer exists as a rapidly equilibrating mixture of two chair conformations, one with an axial amino group and an equatorial cyclohexyl group (a,e), and the other with an equatorial amino group and an axial cyclohexyl group (e,a). The relative stability of these two conformers will depend on the A-values of the amino and cyclohexyl groups. The cyclohexyl group is significantly bulkier than the amino group, and therefore the conformation with the equatorial cyclohexyl group and axial amino group is predicted to be the more stable conformer.

Experimental Spectroscopic Analysis

Spectroscopic techniques provide direct experimental evidence for the conformational preferences of molecules in solution. NMR and IR spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of conformational analysis.[10][11] Key parameters to analyze are proton chemical shifts and coupling constants.

-

Sample Preparation: Dissolve a small amount of the purified 2-aminobicyclohexyl isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If signal overlap is an issue, 2D techniques like COSY and HSQC can be employed for unambiguous assignments.

-

Analysis of Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation.

-

A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship (dihedral angle ≈ 180°).

-

Smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (dihedral angles ≈ 60°).

-

-

Analysis of Chemical Shifts: Protons in an axial position are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.

Caption: Experimental Workflow for NMR-based Conformational Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for detecting intramolecular hydrogen bonding.[8]

-

Sample Preparation: Prepare a dilute solution of the 2-aminobicyclohexyl isomer in a non-polar solvent (e.g., CCl₄ or cyclohexane). Dilution is crucial to minimize intermolecular hydrogen bonding.

-

Data Acquisition: Record the IR spectrum in the N-H stretching region (typically 3300-3500 cm⁻¹).

-

Spectral Analysis:

-

Free N-H: The absence of hydrogen bonding results in sharp, distinct peaks in the 3400-3500 cm⁻¹ region. Primary amines (R-NH₂) will show two bands (symmetric and asymmetric stretches).[12][13]

-

Hydrogen-Bonded N-H: The presence of an intramolecular hydrogen bond will cause a broadening of the N-H stretching band and a shift to a lower frequency (red-shift). The magnitude of this shift correlates with the strength of the hydrogen bond.

-

Comparative Summary of Conformational Data

The following table summarizes the expected key data for the most stable conformers of cis and trans-2-aminobicyclohexyl based on established principles of conformational analysis.

| Feature | trans-2-Aminobicyclohexyl (e,e) | cis-2-Aminobicyclohexyl (a,e) |

| Relative Energy | Lowest Energy Isomer | Higher Energy Isomer |

| Amino Group Position | Equatorial | Axial |

| Cyclohexyl Group Position | Equatorial | Equatorial |

| Key ¹H NMR Coupling | Large ³JHH (ax-ax) for H-2 proton | Small ³JHH (ax-eq, eq-eq) for H-2 proton |

| Intramolecular H-Bonding | Unlikely to be significant | Possible, may stabilize the conformer |

| Predicted IR N-H Stretch | Sharp bands ~3400-3500 cm⁻¹ | Potential for a broadened, red-shifted band |

Conclusion

The conformational analysis of 2-aminobicyclohexyl isomers is a multifaceted challenge that requires the integration of theoretical and experimental approaches. The trans isomer is predicted to exist predominantly in a diequatorial conformation, minimizing steric strain. The cis isomer is expected to adopt a conformation that places the bulkier cyclohexyl group in an equatorial position, forcing the amino group into a less favorable axial position. However, the potential for intramolecular hydrogen bonding in the cis isomer could partially offset this steric penalty.

A thorough investigation using the computational and spectroscopic workflows outlined in this guide will enable researchers to accurately determine the conformational landscape of these isomers. This knowledge is paramount for drug development professionals seeking to design molecules with specific three-dimensional structures for optimal interaction with biological targets and for scientists exploring the fundamental principles of stereochemistry.

References

-

Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

-

Chemistry Stack Exchange. (2019). Is there a gauche interaction between C-3 and C-6 in cyclohexane?. [Link]

-

Quora. (2023). Are there any gauche interactions in the chair conformation of cyclohexane?. [Link]

-

Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]

-

PubMed. (2011). Rotational spectra and computational analysis of two conformers of leucinamide. [Link]

-

National Institutes of Health. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2 by NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

PubMed. (2004). Computational study of the conformational preferences of the (R)-8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid monopeptide. [Link]

-

National Institutes of Health. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. [Link]

-

YouTube. (2021). Conformation Analysis of Monosubstituted Cyclohexanes. [Link]

-

MDPI. (2021). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. [Link]

-

National Institutes of Health. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. [Link]

-

National Institutes of Health. (2022). and Intermolecular Hydrogen Bonding in Miscible Blends of CO2/Epoxy Cyclohexene Copolymer with Poly(Vinyl Phenol). [Link]

-

University of Calgary. (n.d.). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. [Link]

-

Slideshare. (n.d.). Conformational analysis of cyclohexane. [Link]

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

-

National Institutes of Health. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. [Link]

Sources

- 1. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational study of the conformational preferences of the (R)-8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid monopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Conformational analysis of cyclohexane | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

An In-Depth Technical Guide to 2-Aminobicyclohexyl: Properties, Analysis, and Applications

Introduction

2-Aminobicyclohexyl, also known by its IUPAC name 2-cyclohexylcyclohexan-1-amine, is a saturated bicyclic primary amine.[1] With the molecular formula C₁₂H₂₃N, this compound is characterized by two fused cyclohexane rings with an amine substituent on one of the rings.[1][2] Its robust, three-dimensional structure and the presence of a reactive primary amine group make it a valuable building block in various fields, from pharmaceutical development to materials science.[3] In medicinal chemistry, saturated cyclic scaffolds like 2-aminobicyclohexyl are of increasing interest as bioisosteres for aromatic rings, offering improved physicochemical properties such as solubility and metabolic stability.[4][5] This guide provides a comprehensive technical overview of its stereochemistry, physicochemical properties, spectroscopic signature, reactivity, and key applications for researchers and drug development professionals.

Molecular Structure and Stereoisomerism

The structure of 2-aminobicyclohexyl features two chiral centers at the carbon atoms of the C-N bond and the bridgehead carbon to which the second cyclohexyl ring is attached. This gives rise to multiple stereoisomers. The relationship between the amino group and the adjacent cyclohexyl group can be described as either cis or trans. Each of these diastereomers exists as a pair of enantiomers ((1R,2R) and (1S,2S) for trans; (1R,2S) and (1S,2R) for cis).

The conformational preference of the cyclohexane rings (chair conformation being the most stable) dictates the spatial orientation (axial or equatorial) of the substituents. These distinct spatial arrangements significantly influence the molecule's physical properties, reactivity, and spectroscopic characteristics.[6]

Caption: Stereoisomers of 2-aminobicyclohexyl.

Physical and Physicochemical Properties

The physical properties of 2-aminobicyclohexyl are dictated by its relatively large, nonpolar bicyclohexyl framework combined with the polar primary amine group capable of hydrogen bonding. There is conflicting data in publicly available databases regarding its melting and boiling points, which may be due to measurements of different isomers or measurements taken under different conditions (e.g., reduced pressure).

| Property | Value | Source(s) |

| CAS Number | 6283-14-3 | [1][2] |

| Molecular Formula | C₁₂H₂₃N | [1][2] |

| Molecular Weight | 181.32 g/mol | [1][2] |

| IUPAC Name | 2-cyclohexylcyclohexan-1-amine | [1] |

| Appearance | Solid | [2][6] |

| Boiling Point | 268.5 °C at 760 mmHg; 131 °C (pressure not specified) | [3][6] |

| Melting Point | 270 °C (Note: This value is unusually high and may represent a decomposition temperature or correspond to a salt form) | [3][6] |

| Density | 0.934 g/cm³ (Predicted) | [3][6] |

| pKa | 10.68 ± 0.70 (Predicted) | [3][6] |

| Solubility | Poorly soluble in water; likely soluble in organic solvents like ethanol, DMSO. | [7] |

Expert Commentary on Physical Properties: The significant discrepancy in boiling points likely arises from one value being recorded at atmospheric pressure and the other at reduced pressure. The high melting point of 270 °C is atypical for a compound of this molecular weight and structure and should be treated with caution; it may be an error or a decomposition point. The bulky, nonpolar alkyl frame limits water solubility, while the amine group allows for dissolution in acidic aqueous solutions via salt formation and in various organic solvents.

Spectroscopic Profile (Analytical Characterization)

While specific spectra for 2-aminobicyclohexyl are not widely published, its structural features allow for a confident prediction of its key spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers.[6]

-

¹H NMR: The spectrum will be complex due to the numerous overlapping signals from the two cyclohexane rings, typically in the 1.0-2.5 ppm range. The key diagnostic signals are the protons on the carbons bearing the amine group (C1-H) and the other ring (C2-H).

-

Chemical Shift: Protons in an axial position are typically more shielded (further upfield) than their equatorial counterparts.[6]

-

Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle. A large coupling constant (J ≈ 8-13 Hz) is characteristic of a trans-diaxial relationship, while smaller couplings (J ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.[8] This difference is the most definitive way to assign stereochemistry. For example, in the more stable chair conformation of a trans isomer, where both substituents are likely equatorial, the C1-H and C2-H protons would be axial, showing a large trans-diaxial coupling.

-

-

¹³C NMR: The spectrum will show up to 12 signals for the carbon atoms in the aliphatic region (approx. 20-60 ppm). The carbons attached to the nitrogen atom will be the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the primary amine and the saturated hydrocarbon structure.

-

N-H Stretch: Primary amines exhibit two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9][10]

-

C-H Stretch: Strong, sharp absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of sp³ C-H bonds in the cyclohexane rings.[1][11]

-

N-H Bend: A scissoring vibration for the -NH₂ group is expected to appear in the 1590-1650 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry can confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): According to the nitrogen rule, a molecule with one nitrogen atom will have an odd nominal molecular weight. The molecular ion peak is expected at m/z = 181.

-

Key Fragmentation: The most characteristic fragmentation for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the C-N bond).[12] This results in the loss of the largest possible alkyl radical to form a stable, resonance-stabilized iminium cation. For 2-aminobicyclohexyl, cleavage of the bond between the two cyclohexane rings would be a major fragmentation pathway, leading to a prominent ion. Loss of an ammonia molecule (NH₃) or fragments from the cyclohexane rings are also possible.[2][12]

Chemical Properties and Reactivity

The chemistry of 2-aminobicyclohexyl is dominated by the nucleophilic and basic nature of its primary amine group.

-

Basicity: With a predicted pKa around 10.68, it is a moderately strong base, comparable to other aliphatic amines.[3][6] It will readily react with acids to form ammonium salts, a property that can be exploited to enhance its aqueous solubility.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It will readily participate in reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium salts.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

-

Steric Hindrance: The bulky bicyclohexyl group can sterically hinder the approach of reactants to the amine group, potentially slowing reaction rates compared to less substituted amines.

Caption: A typical acylation reaction workflow.

Applications in Research and Development

-

Pharmaceutical Synthesis: 2-Aminobicyclohexyl serves as a versatile scaffold in drug discovery.[3] The introduction of this bulky, lipophilic, and three-dimensional moiety can enhance a drug candidate's binding affinity to target proteins and improve its pharmacokinetic profile (e.g., membrane permeability, metabolic stability) compared to flat, aromatic structures.[13][14]

-

Agrochemicals: It is used as a reactant in the synthesis of novel pesticides and herbicides.[3]

-

Materials Science: The compound functions as an effective corrosion inhibitor, protecting metal surfaces by forming a protective amine layer. It is also used as a stabilizer in plastics to prevent degradation from environmental factors.[3]

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility characteristics of 2-aminobicyclohexyl, which is crucial for reaction setup and purification.[7]

Materials:

-

2-Aminobicyclohexyl

-

Test tubes, vortex mixer

-

Distilled water

-

5% (w/v) Hydrochloric acid (HCl)

-

5% (w/v) Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Water Solubility: Add ~25 mg of 2-aminobicyclohexyl to a test tube. Add 1 mL of distilled water. Vortex for 1-2 minutes. Observe for dissolution. (Expected: Insoluble).

-

Acid Solubility: To a new test tube with ~25 mg of the compound, add 1 mL of 5% HCl solution. Vortex for 1-2 minutes. Observe for dissolution. The formation of the hydrochloride salt should render it soluble.

-

Base Solubility: To a new test tube with ~25 mg of the compound, add 1 mL of 5% NaOH solution. Vortex for 1-2 minutes. Observe for dissolution. (Expected: Insoluble).

-

Organic Solvent Solubility: To a new test tube with ~25 mg of the compound, add 1 mL of ethanol. Vortex for 1-2 minutes. Observe for dissolution. (Expected: Soluble).

Protocol: Synthesis of N-(bicyclohexyl-2-yl)acetamide (Illustrative)

This protocol describes a standard acylation reaction to demonstrate the nucleophilicity of 2-aminobicyclohexyl.

Caption: Experimental workflow for amide synthesis.

Safety and Handling

2-Aminobicyclohexyl is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, causes severe skin burns and eye damage. It is corrosive.[1][2]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

2-Aminobicyclohexyl is a structurally rich and chemically versatile building block. Its key features—a primary amine on a saturated bicyclic system—make it a compound of significant interest for creating molecules with complex three-dimensional architectures. A thorough understanding of its stereochemistry, reactivity, and analytical profile is essential for its effective application in drug discovery, agrochemical synthesis, and materials science. While discrepancies in reported physical data exist, its chemical behavior and spectroscopic properties can be reliably predicted, providing a solid foundation for its use in research and development.

References

-

LookChem. (n.d.). Cas 6283-14-3, 2-AMINOBICYCLOHEXYL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221997, 2-Cyclohexylcyclohexan-1-amine. Retrieved from [Link]

-

Student Academic Success Services, Queen's University. (n.d.). Properties and Trends of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Nichols, L. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. [Link]

-

LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Stepan, A. F., et al. (2012). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 109(36), 14333-14338. [Link]

-

Wade, L. G. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 2.6: Physical properties of organic compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Various Authors. (n.d.). Heterocycles in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

-

Chemwise. (2023). Cis or Trans? How to differentiate by NMR?. YouTube. Retrieved from [Link]

-

Reusch, W. (n.d.). Boiling & Melting Points. Michigan State University Chemistry. Retrieved from [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (1990). Melting point, boiling point, and symmetry. Pharmaceutical Research, 7(9), 942-947. [Link]

-

Lopez, D. A., & Yalkowsky, S. H. (2023). The Relationship Between Molecular Symmetry and Physicochemical Properties Involving Boiling and Melting of Organic Compounds. Pharmaceutical Research, 40(12), 2801-2815. [Link]

-

Various Authors. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. rsc.org [rsc.org]

- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of 2-Aminobicyclohexyl

Introduction

2-Aminobicyclohexyl (CAS No: 6283-14-3; Molecular Formula: C₁₂H₂₃N) is a versatile bicyclic amine that serves as a crucial building block in synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its unique stereochemistry and reactive amino group make it a valuable intermediate for the development of novel compounds. However, its utility is matched by significant health and safety hazards, including severe corrosivity and acute toxicity.[2][4]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-aminobicyclohexyl. It is designed for researchers, scientists, and drug development professionals who work with this compound. The protocols and insights herein are synthesized from established safety data and field-proven laboratory practices, aiming to instill a culture of safety and ensure the well-being of all personnel. The core principle of this guide is that true scientific integrity begins with a foundational commitment to safety.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a chemical's intrinsic properties is the cornerstone of a robust safety protocol. The risks associated with 2-aminobicyclohexyl are significant and demand a proactive approach to exposure control.

Physicochemical Properties

The physical and chemical properties of a substance dictate its behavior under various laboratory conditions. For 2-aminobicyclohexyl, its solid form and high boiling point reduce the risk of vapor inhalation at ambient temperatures, but its combustible nature requires strict control of ignition sources.[2]

Table 1: Physicochemical Data for 2-Aminobicyclohexyl

| Property | Value | Source(s) |

| CAS Number | 6283-14-3 | [2][4][5] |

| Molecular Formula | C₁₂H₂₃N | [2][4][5] |

| Molecular Weight | 181.32 g/mol | [2][4][5] |

| Appearance | Solid | [3][5] |

| Melting Point | 270 °C | [1][5] |

| Boiling Point | ~268.5 °C @ 760 mmHg | [1] |

| Density | ~0.934 g/cm³ | [1][5] |

| Flash Point | ~116.6 °C | [1] |

Note: Physical properties such as boiling and flash points can vary between suppliers. Always consult the Safety Data Sheet (SDS) specific to the product you are using.

Toxicological Profile and GHS Classification

2-Aminobicyclohexyl is classified as a hazardous substance that can cause severe, irreversible damage upon contact.[2][4] Its primary danger lies in its corrosivity, which can cause severe skin burns and permanent eye damage.[4][6] Ingestion is also harmful.[2][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2][4] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | [2][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) | [4][6] |

The causality behind these classifications is the chemical's alkaline nature (amine group), which can disrupt cell membranes and denature proteins upon contact, leading to rapid tissue destruction. This necessitates the use of robust engineering controls and personal protective equipment to create an absolute barrier between the chemical and the user.

Chemical Reactivity and Incompatibility

Safe storage and handling require an awareness of chemical incompatibilities to prevent dangerous reactions.

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a fire or explosion risk.

-

Strong Acids: As a base, 2-aminobicyclohexyl will react exothermically with strong acids in a neutralization reaction. This can cause splattering and release of heat.[7]

-

Moisture/Air Sensitivity: Some suppliers recommend storing this chemical under an inert gas and protecting it from moisture, which could indicate potential degradation or reaction with atmospheric components over time.[6]

It is designated under Storage Class 8A , signifying a combustible and corrosive hazardous material that must be stored separately from other hazard classes.[2][8]

Section 2: Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. The primary methods for ensuring safety involve creating a controlled environment that minimizes the potential for exposure.

The Principle of ALARA (As Low As Reasonably Achievable)

All protocols should be designed to keep exposure to 2-aminobicyclohexyl As Low As Reasonably Achievable. This means using the smallest quantity of the chemical necessary for the experiment and designing workflows to minimize handling time and the generation of dust or aerosols.

Mandatory Ventilation Protocols

Due to its corrosive nature, all handling of 2-aminobicyclohexyl must be performed within a certified chemical fume hood.[6]

-

Causality: A fume hood provides critical protection by drawing airborne particles and potential vapors away from the user's breathing zone, preventing inhalation and minimizing exposure to the face and body. The sash should be kept as low as possible to maximize its protective capabilities.

Designated Work Areas

All work with 2-aminobicyclohexyl, including weighing, dispensing, and reaction setup, must be restricted to a designated and clearly labeled area within the laboratory.

-

Trustworthiness: This practice prevents the inadvertent spread of contamination to common areas, analytical instruments, and office spaces. Signage should be used to alert other personnel of the specific hazards present.

Section 3: Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol ensures that a failure at one level (e.g., a contaminated outer glove) does not result in exposure. The selection of PPE is directly dictated by the hazards identified in Section 1.

Step-by-Step PPE Workflow

Donning (Putting On) PPE:

-

Impermeable Gown/Lab Coat: Must be long-sleeved with tight-fitting cuffs. This is the first barrier for the body.[6][9]

-

Inner Gloves: Don a pair of chemical-resistant (e.g., nitrile) gloves.

-

Eye and Face Protection: Wear chemical splash goggles that provide a full seal around the eyes. In addition, a full-face shield must be worn over the goggles to protect against splashes.[10]

-

Outer Gloves: Don a second pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the gown. Double-gloving provides a critical layer of protection; the outer glove can be removed immediately if contamination is suspected, leaving the inner glove as a clean barrier.[11]

Doffing (Removing) PPE: This process is designed to prevent contact with contaminated surfaces.

-

Remove Outer Gloves: Carefully peel off the outer gloves without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.[10]

-

Remove Gown and Face Shield: Remove the face shield and gown, turning the gown inside out as it is removed to contain any surface contamination.

-

Remove Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

-

Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[6][10]

Section 4: Safe Handling and Experimental Workflow

The following protocols provide a systematic approach to handling 2-aminobicyclohexyl to ensure safety and experimental integrity.

Pre-Experiment Safety Checklist

-

Confirm the chemical fume hood is operational and the certification is current.

-

Verify all required PPE is available and in good condition.

-

Locate the nearest safety shower and eyewash station. Ensure the path is unobstructed.

-

Ensure a spill kit and appropriate hazardous waste containers are immediately accessible.

Step-by-Step Handling Protocol

-

Transport: When moving the chemical from storage to the fume hood, use a secondary container (such as a rubber bucket or plastic tote) to protect against breakage and spills.

-

Weighing and Dispensing:

-

Perform all weighing and dispensing of the solid compound inside the fume hood.

-

Use a disposable weighing boat or paper to avoid contaminating a balance.

-

Handle the container with care to avoid generating dust.

-

-

Reaction Setup:

-

Add the chemical to the reaction vessel slowly and carefully.

-

If dissolving, add the solvent to the solid to minimize splashing.

-

Ensure the reaction apparatus is securely clamped and assembled correctly before initiating the reaction.

-

-

Post-Reaction:

-

Quench reactions carefully, especially if excess reagents are present.

-

Clean all non-disposable equipment thoroughly. Decontaminate surfaces within the fume hood after work is complete.

-

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling 2-aminobicyclohexyl from procurement to disposal.

Caption: Logical workflow for handling 2-aminobicyclohexyl.

Section 5: Storage and Waste Management

Proper storage and disposal are critical for long-term safety and environmental compliance.

Storage Requirements

Failure to adhere to proper storage conditions can lead to degradation of the chemical and create unsafe conditions.

Table 3: Storage Conditions for 2-Aminobicyclohexyl

| Parameter | Requirement | Rationale | Source(s) |

| Location | A dry, cool, and well-ventilated area. | Prevents degradation and pressure buildup. | [9][10] |

| Container | Keep container tightly closed and sealed. | Prevents contamination and exposure to moisture/air. | [6][10] |

| Security | Store in a locked cabinet. | Restricts access to authorized personnel only. | [6] |

| Segregation | Store in a designated corrosives cabinet, away from incompatible materials (strong acids, oxidizers). | Prevents hazardous chemical reactions. | [7] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Protects from moisture and atmospheric degradation. | [6] |

Waste Management Protocol

All materials contaminated with 2-aminobicyclohexyl are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[12]

-

Waste Segregation:

-

Solid Waste: Contaminated PPE (gloves, gowns), weighing paper, and paper towels must be collected in a clearly labeled, sealed hazardous waste bag or container.[13]

-

Liquid Waste: Unused solutions or reaction mixtures containing 2-aminobicyclohexyl must be collected in a dedicated, sealed, and properly labeled hazardous waste container.

-

Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

-

-

Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "2-aminobicyclohexyl," and the associated hazards (Corrosive, Toxic).[14]

-

Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] Never dispose of this chemical down the drain or in regular trash.

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an unexpected incident.

Spill Management

For a Small Spill (contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

-

Carefully collect the contaminated material into a hazardous waste container.

-

Decontaminate the area with a suitable cleaning agent, followed by water.

-

Report the incident to the lab supervisor.

For a Large Spill (outside a fume hood):

-

EVACUATE the area immediately. Alert all personnel to leave.[10][15]

-

If safe to do so, close the doors to the laboratory to contain any potential vapors or dust.

-

CALL EMERGENCY SERVICES (e.g., 911) and your institution's EHS department.[16][17]

-

Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Exposure Response Protocol

Immediate and decisive action is critical in the event of personal exposure.

Table 4: First Aid Measures for 2-Aminobicyclohexyl Exposure

| Exposure Route | Action | Source(s) |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [6][18] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][18] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [6][7] |

| Ingestion | DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | [6][7][9] |

Fire Response

-

In case of a small, contained fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use a water jet , as it may spread the material.[9][10]

-

For any fire that is not immediately extinguishable, activate the fire alarm, evacuate the area, and call 911.[19]

-

Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of toxic nitrogen and carbon oxide fumes.[10]

References

-

2-AMINOBICYCLOHEXYL Chemical Properties . LookChem. [Link]

-

2-Cyclohexylcyclohexan-1-amine . PubChem, National Center for Biotechnology Information. [Link]

-

Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

-

Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

-

Personal Protective Equipment . American Society of Health-System Pharmacists (ASHP). [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]

-

UC Davis Campus Emergency Response Guide . University of California, Davis. [Link]

-

Emergency Procedures . University of California. [Link]

-

Protective Equipment . American Chemistry Council. [Link]

-

WASTE DISPOSAL MANUAL . University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]

-

Emergency Procedures Guidelines . Anaheim Convention Center. [Link]

-

Biohazardous Waste Disposal Guide . Dartmouth College, Environmental Health and Safety. [Link]

-

Emergency Procedures Manual . Louisiana Division of Administration. [Link]

-

Evacuation procedures toolbox talk . SaferMe. [Link]

-

NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

-

NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-aminobicyclohexyl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-aminobicyclohexyl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Cyclohexylcyclohexan-1-amine | C12H23N | CID 221997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-AMINOBICYCLOHEXYL CAS#: 6283-14-3 [amp.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-aminobicyclohexyl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pppmag.com [pppmag.com]

- 12. louisville.edu [louisville.edu]

- 13. vpr.tamu.edu [vpr.tamu.edu]

- 14. nems.nih.gov [nems.nih.gov]

- 15. safer.me [safer.me]

- 16. health.ucdavis.edu [health.ucdavis.edu]

- 17. ucop.edu [ucop.edu]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. doa.la.gov [doa.la.gov]

Methodological & Application

Application Notes and Protocols: (1R,2R)- and (1S,2S)-1,2-Diaminocyclohexane as Chiral Auxiliaries in Asymmetric Synthesis

Introduction: The Role of C₂-Symmetric Diamines in Stereoselective Transformations

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and agrochemical industries, chiral auxiliaries serve as powerful tools to control stereochemistry during a chemical reaction.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate, directing a subsequent reaction to yield a product with a specific stereochemical configuration.[2] The auxiliary is then removed, having imparted its chirality to the newly formed molecule.[1]

This document provides detailed application notes and protocols for the use of trans-1,2-diaminocyclohexane (DACH), a versatile and widely used C₂-symmetric chiral auxiliary. It is important to clarify that while the topic requested was "2-aminobicyclohexyl," this is not a standard nomenclature for a common chiral auxiliary. It is highly probable that the intended subject was the well-established and structurally related trans-1,2-diaminocyclohexane, which exists as two enantiomers: (1R,2R)-(-)-1,2-diaminocyclohexane and (1S,2S)-(+)-1,2-diaminocyclohexane. These auxiliaries are not typically used in a stoichiometric fashion like Evans oxazolidinones but are primarily employed as chiral ligands in catalytic asymmetric synthesis.[3][4] Their rigid cyclohexane backbone and the C₂-symmetry of the diamine functionality make them exceptional ligands for a variety of metal-catalyzed reactions, inducing high levels of stereoselectivity.[5]

Core Principles of 1,2-Diaminocyclohexane in Asymmetric Catalysis

The efficacy of (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane as chiral auxiliaries stems from their ability to form stable, well-defined chiral metal complexes.[6] These complexes create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction.

General Workflow for Asymmetric Catalysis using DACH-derived Ligands

The general workflow involves the in situ or pre-formation of a chiral catalyst from a metal precursor and a ligand derived from 1,2-diaminocyclohexane. This catalyst then facilitates the asymmetric transformation.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (1R,2R)-(-)-1,2-Diaminocyclohexane, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Preparation and Application of 2-Aminobicyclohexyl-Based Chiral Ligands: A Technical Guide for Researchers

Part 1: Foundational Concepts of 2-Aminobicyclohexyl-Based Chiral Ligands

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, particularly those derived from the 2-aminobicyclohexyl scaffold, have emerged as powerful tools in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high stereoselectivity. The inherent conformational rigidity and the potential for C2-symmetry in many of its derivatives make the 2-aminobicyclohexyl framework an exceptional platform for inducing chirality in a wide array of chemical transformations.

At the heart of this ligand class is trans-1,2-diaminocyclohexane (DACH), a versatile precursor that can be readily modified to generate a diverse library of ligands with tunable steric and electronic properties. These ligands, in turn, can be complexed with various transition metals to form highly effective catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, and carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the preparation of key 2-aminobicyclohexyl-based chiral ligands and their application in asymmetric synthesis, offering detailed protocols and mechanistic insights for researchers in the field.

Part 2: Synthesis of the Keystone Precursor: trans-1,2-Diaminocyclohexane (DACH)

The enantiopure forms of trans-1,2-diaminocyclohexane are the foundational building blocks for a vast number of chiral ligands. The most common route to enantiopure DACH involves the synthesis of the racemic mixture followed by resolution.

Synthesis of Racemic trans-1,2-Diaminocyclohexane from Cyclohexene Oxide

A widely adopted method for the synthesis of trans-1,2-diaminocyclohexane derivatives starts from the readily available cyclohexene oxide. This pathway involves a two-step sequence: the ring-opening of the epoxide with an amine, followed by the conversion of the resulting amino alcohol to a diamine.

Caption: Synthetic workflow from cyclohexene oxide to a trans-1,2-diaminocyclohexane derivative.

Protocol 1: Synthesis of trans-(±)-2-(1-pyrrolidinyl)cyclohexanol [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexene oxide (50.6 mL, 500 mmol) and pyrrolidine (42 mL, 500 mmol).

-

Reflux: Heat the mixture to reflux and maintain for 48 hours.

-

Purification: After cooling to room temperature, purify the product by distillation under reduced pressure to obtain trans-(±)-2-(1-pyrrolidinyl)cyclohexanol.

Protocol 2: Synthesis of trans-1,2-bis(N-pyrrolidino)cyclohexane [1]

-

Mesylation: To a solution of trans-(±)-2-(1-pyrrolidinyl)cyclohexanol (from the previous step) in an appropriate solvent, add triethylamine followed by methanesulfonyl chloride at 0 °C.

-

Aziridinium Ion Formation and Ring Opening: The resulting mesylate is then treated in situ with a primary or secondary amine, which leads to the formation of an aziridinium ion that is subsequently opened by the amine to yield the trans-1,2-diamine derivative.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Resolution of Racemic trans-1,2-Diaminocyclohexane

The separation of the enantiomers of racemic DACH is a critical step. A classical and effective method involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[2]

Protocol 3: Resolution of trans-1,2-Diaminocyclohexane with d-Tartaric Acid [3]

-

Salt Formation: Dissolve racemic trans-1,2-diaminocyclohexane in a suitable solvent (e.g., water or a water/alcohol mixture). Add a molar equivalent of d-tartaric acid to the solution.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts, typically the ((1R,2R)-diammoniumcyclohexane-(2R,3R)-tartrate).

-

Isolation: Collect the crystals by filtration. The enantiomeric purity of the diamine can be enhanced by recrystallization.

-

Liberation of the Free Diamine: Treat the isolated diastereomeric salt with a strong base (e.g., NaOH) to liberate the free (1R,2R)-(-)-1,2-diaminocyclohexane, which can then be extracted with an organic solvent.

Part 3: Crafting the Ligands: N-Functionalization of the DACH Scaffold

The true power of DACH lies in its ability to be readily functionalized at the nitrogen atoms, leading to a vast array of chiral ligands with diverse steric and electronic properties.

Synthesis of N,N'-Bis(sulfonyl)-1,2-diaminocyclohexane Ligands

Monotosylated 1,2-diamines are a prominent class of ligands, particularly effective in asymmetric transfer hydrogenation reactions.[4]

Protocol 4: Synthesis of (1R,2R)-N-Tosyl-1,2-diaminocyclohexane

-

Reaction Setup: Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in a suitable solvent such as dichloromethane.

-

Tosylation: Cool the solution to 0 °C and slowly add one equivalent of p-toluenesulfonyl chloride.

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer and remove the solvent under reduced pressure. The product can be purified by crystallization or column chromatography.

Synthesis of Chiral Salen Ligands

Salen-type ligands, formed by the condensation of a diamine with two equivalents of a salicylaldehyde derivative, are among the most versatile and widely studied classes of chiral ligands.

Caption: General scheme for the synthesis of a chiral Salen ligand from DACH.

Protocol 5: Synthesis of a (1R,2R)-DACH-derived Salen Ligand

-

Reaction Setup: Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in ethanol or methanol.

-

Condensation: Add two equivalents of the desired substituted salicylaldehyde to the solution.

-

Product Formation: Stir the mixture at room temperature or with gentle heating. The Salen ligand often precipitates from the reaction mixture as a crystalline solid.

-

Isolation: Collect the solid product by filtration and wash with cold solvent to yield the pure ligand.

Part 4: Applications in Asymmetric Catalysis

The utility of 2-aminobicyclohexyl-based chiral ligands is demonstrated in their successful application in a multitude of asymmetric catalytic reactions.

Asymmetric Hydrogenation and Transfer Hydrogenation

Ruthenium complexes of monotosylated 1,2-diamines are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines, providing access to chiral alcohols and amines with excellent enantioselectivity.[4]

| Substrate | Ligand | Catalyst | Yield (%) | ee (%) |

| Acetophenone | (1R,2R)-TsDACH | [RuCl2(p-cymene)]2 | >95 | 98 |

| 1-Tetralone | (1R,2R)-TsDACH | [RuCl2(p-cymene)]2 | >95 | 99 |

| 2-Methylquinoxaline | (1S,2S)-TsDACH | [RuCl2(p-cymene)]2 | 92 | 95 |

Protocol 6: Asymmetric Transfer Hydrogenation of Acetophenone

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, mix the Ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral monotosylated diamine ligand in a suitable solvent.

-

Reaction: To this catalyst solution, add the substrate (acetophenone) and a hydrogen source (e.g., a mixture of formic acid and triethylamine).

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction, extract the product, and purify by column chromatography.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Asymmetric Allylic Alkylation (AAA)

Palladium complexes of chiral 1,2-diaminocyclohexane-derived ligands, such as the Trost ligands, are exceptionally effective in asymmetric allylic alkylation reactions, a powerful method for the construction of stereogenic centers.[5]

| Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |

| rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | (1R,2R)-Trost Ligand | 98 | >99 |

| rac-3-cyclohexenyl acetate | Phthalimide | (1R,2R)-Trost Ligand | 95 | 98 |

Protocol 7: Palladium-Catalyzed Asymmetric Allylic Alkylation

-

Catalyst Formation: In a glovebox or under an inert atmosphere, prepare the active palladium catalyst by mixing a palladium source (e.g., Pd2(dba)3) with the chiral ligand in a suitable solvent.

-

Reaction: To the catalyst solution, add the allylic substrate and the nucleophile.

-

Reaction Conditions: Maintain the reaction at the optimal temperature until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, and purify the product by column chromatography.

-

Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Other Notable Applications

The versatility of 2-aminobicyclohexyl-based ligands extends to a variety of other important asymmetric transformations, including:

-

Henry Reactions: Copper complexes of chiral DACH-derived ligands have been shown to catalyze the asymmetric Henry (nitroaldol) reaction with high enantioselectivity.[6]

-

Michael Additions: Organocatalysts derived from DACH, such as thiourea derivatives, are effective in promoting asymmetric Michael additions.[4]

-

Epoxide Ring-Opening: Chiral chromium Salen complexes are effective catalysts for the enantioselective ring-opening of epoxides with nucleophiles.

Part 5: Concluding Remarks and Future Perspectives

The 2-aminobicyclohexyl scaffold, with trans-1,2-diaminocyclohexane as its most prominent representative, continues to be a privileged structure in the design of chiral ligands for asymmetric catalysis. The ease of synthesis and derivatization, coupled with the high levels of stereocontrol imparted by these ligands, ensures their continued relevance in both academic research and industrial applications. Future developments in this field will likely focus on the design of novel ligands with even greater activity and selectivity, as well as their application in new and challenging asymmetric transformations. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the rich and rewarding chemistry of 2-aminobicyclohexyl-based chiral ligands.

Part 6: References

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. (1R,2R)-(-)-1,2-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Asymmetric Reactions Catalyzed by Copper Complexes of 2-Aminobicyclohexyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Power of Chiral Copper Catalysts in Asymmetric Synthesis

The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Among the array of catalytic systems, copper-catalyzed asymmetric reactions have emerged as a powerful and versatile tool. The abundance and low toxicity of copper, coupled with the modularity of chiral ligands, offer a sustainable and economically viable platform for the synthesis of enantioenriched molecules.